Bienvenue dans la boutique en ligne BenchChem!

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate

HPLC impurity profiling USP monograph system suitability

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9, molecular formula C₂₄H₃₀F₂O₆S, molecular weight 484.55) is a specified impurity of the synthetic corticosteroid fluticasone propionate. It is officially designated as Fluticasone Propionate Related Compound A in the United States Pharmacopeia (USP) and as Fluticasone Propionate EP Impurity B in the European Pharmacopoeia (EP).

Molecular Formula C24H30F2O6S
Molecular Weight 484.6 g/mol
CAS No. 948566-12-9
Cat. No. B589176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone 17β-Carbonylsulfenic Acid 17-Propionate
CAS948566-12-9
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid;  Fluticasone EP Impurity B; 
Molecular FormulaC24H30F2O6S
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO
InChIInChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1
InChIKeyDNPGNKRLBBLSLN-CQRCZTONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9): Pharmacopoeial Impurity Reference Standard for Fluticasone Propionate Quality Control


Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9, molecular formula C₂₄H₃₀F₂O₆S, molecular weight 484.55) is a specified impurity of the synthetic corticosteroid fluticasone propionate [1]. It is officially designated as Fluticasone Propionate Related Compound A in the United States Pharmacopeia (USP) and as Fluticasone Propionate EP Impurity B in the European Pharmacopoeia (EP) [2][3]. This compound is not a therapeutic agent; rather, it is manufactured and supplied exclusively as a pharmaceutical analytical impurity (PAI) reference standard intended for use in analytical method development, method validation (AMV), quality control (QC) testing, and ANDA regulatory submissions for fluticasone propionate drug substance and drug products . It bears a UNII code of 33UEQ4E893 and is recognized in the FDA Substance Registration System [4].

Why Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate Cannot Be Replaced by Other Fluticasone-Related Compounds in Analytical Workflows


In compendial HPLC analysis of fluticasone propionate, each impurity possesses a unique relative retention time (RRT) and an individually specified acceptance criterion that are not interchangeable [1]. Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (Related Compound A / EP Impurity B) elutes at RRT 0.5 and carries a limit of NMT 0.2%, whereas Related Compound D (RRT 0.95, NMT 0.3%) and Related Compound B (RRT 0.75, NMT 0.1%) occupy entirely different chromatographic windows [1][2]. The EP monograph further assigns distinct limits across nine specified impurities (A through I), with Impurity B capped at 0.2% [3]. Structurally, this compound is a sulfenic acid (–S–OH) derivative, which differs fundamentally from the parent drug's fluoromethyl thioester (–S–CH₂F), the 17β-carboxylic acid impurity (EP Impurity A, CAS 65429-42-7), and the thioacid impurity (CAS 80474-45-9) [4]. Substituting one impurity reference standard for another in system suitability testing, spiking studies, or method validation would yield incorrect retention time identification, invalid resolution parameters, and non-compliance with ICH Q3A/Q3B impurity qualification requirements [5].

Quantitative Differentiation Evidence: Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9) Versus Closest Analogs and In-Class Impurity Standards


USP Compendial HPLC Relative Retention Time (RRT) Differentiation: Related Compound A at RRT 0.5 Is Chromatographically Resolved from All Other Specified Fluticasone Propionate Impurities

Under the USP compendial HPLC method (Column: 4.6 mm × 25 cm, 5 µm L1 packing; UV detection at 239 nm; gradient elution with acetonitrile/methanol/0.05% phosphoric acid; flow rate 1.0 mL/min; column temperature 40°C), Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate elutes at a relative retention time (RRT) of 0.5 relative to fluticasone propionate (RRT 1.0). This is the earliest-eluting specified impurity among all five USP-listed related compounds [1][2]. The system suitability requirements mandate a minimum resolution of NLT 0.6 between Related Compound B (RRT 0.75) and Related Compound C (RRT 0.8), and NLT 1.5 between Related Compound D (RRT 0.95) and fluticasone propionate [2]. Because Related Compound A elutes well before the critical resolution pairs, its accurate identification and quantification require a dedicated, independently characterized reference standard of this specific compound—neither Related Compound B, C, D, nor the parent drug can serve as a surrogate for peak identification at RRT 0.5 [1].

HPLC impurity profiling USP monograph system suitability relative retention time

Differential Pharmacopoeial Acceptance Criteria: USP and EP Impose Distinct Quantitative Limits for This Impurity Versus Co-Occurring Specified Impurities

USP sets a Not More Than (NMT) 0.2% limit for Fluticasone Propionate Related Compound A (CAS 948566-12-9) in the drug substance [1]. This limit is twice as stringent as that for Related Compound D (NMT 0.3%) and Related Compound E (NMT 0.3%), but twice as permissive as those for Related Compound B (NMT 0.1%) and Related Compound C (NMT 0.1%), which are considered more critical impurities requiring tighter control [1]. The EP6 monograph aligns with this, also capping Impurity B (identical to USP Related Compound A) at NMT 0.2%, alongside seven other impurities (A, C, E, F, H, I) at the same limit, while D and G are permitted up to 0.3% [2][3]. Any unspecified impurity is limited to NMT 0.1%, and total impurities must not exceed 1.0% (USP) or 1.2% (EP) [1][2]. Each of these differentiated numerical limits reflects a distinct toxicological and manufacturing risk assessment, meaning that for regulatory filing purposes (ANDA, DMF), the identity and quantitative control of Related Compound A must be demonstrated specifically against its own 0.2% threshold using the authentic reference material.

pharmacopoeial limits acceptance criteria ICH Q3A regulatory compliance

Structural and Molecular-Weight Differentiation: The Sulfenic Acid (–S–OH) Moiety Distinguishes This Compound from the Parent Drug and All Other Fluticasone Propionate Impurity Classes

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (C₂₄H₃₀F₂O₆S, MW 484.55) bears a carbonylsulfenic acid (–C(=O)–S–OH) functional group at the 17β-position, classified as a thioperoxoic acid [1]. This is structurally distinct from: (i) the parent drug fluticasone propionate (C₂₅H₃₁F₃O₅S, MW 500.57), which contains an S-fluoromethyl thioester (–C(=O)–S–CH₂F) [2]; (ii) the thioacid impurity (CAS 80474-45-9, C₂₄H₃₀F₂O₅S, MW 452.49), which carries a free carbothioic acid (–COSH) without the oxygen atom on sulfur ; (iii) the 17β-carboxylic acid impurity EP Impurity A (CAS 65429-42-7, C₂₄H₃₀F₂O₆, MW 452.49), which lacks sulfur entirely and is 32 Da lighter ; and (iv) the fluticasone furoate sulfenic acid impurity (CAS 948566-11-8, C₂₆H₂₈F₂O₇S, MW 522.6), which is the corresponding impurity for the furoate ester form with a 38 Da higher molecular weight [3]. The sulfenic acid oxidation state on sulfur (SOH) confers distinct mass spectrometric fragmentation patterns and a characteristic UV chromophore at 239 nm that must be verified against an authentic reference standard of CAS 948566-12-9.

sulfenic acid impurity structure elucidation mass spectrometry thioperoxoic acid

Cross-Pharmacopoeia Identity: The Identical Chemical Entity Serves as USP Related Compound A and EP Impurity B, Enabling Unified Analytical Strategy Across Regulatory Jurisdictions

The same chemical substance (CAS 948566-12-9, UNII 33UEQ4E893) is designated as Fluticasone Propionate Related Compound A in the USP monograph and as Fluticasone Propionate EP Impurity B in the European Pharmacopoeia [1][2]. Both pharmacopoeias assign a 0.2% acceptance criterion for this impurity [3][4]. This cross-recognition is significant because other fluticasone propionate impurities do not share identical nomenclature across the two compendia: for example, what EP designates as Impurity A (17β-carboxylic acid, CAS 65429-42-7) is not directly indexed as USP Related Compound A [2]. The unambiguous cross-mapping of CAS 948566-12-9 to both USP RC A and EP Impurity B means that a single procurement of this reference standard satisfies the identity requirements for regulatory submissions in both ICH regions (US, EU, and mutual recognition countries), reducing the need for redundant purchases of differently labeled but chemically identical materials [5].

cross-pharmacopoeia harmonization USP EP regulatory reference standard

Procurement-Grade Purity and Pricing Differentiation: Commercial Availability Ranges from 95% to 98%+ Purity Across Multiple Qualified Vendors at Tiered Quantities

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is commercially available from multiple qualified vendors at defined purity levels. The USP Pharmaceutical Analytical Impurity (PAI) grade is supplied as a neat material in 25 mg quantity at $700.00 (USP Catalog 1A01120), with storage at −10 to −25°C . Independent vendors offer this compound at certified purities of >95% (HPLC) from LGC Standards/TRC (TRC-F599480), 98% from multiple suppliers (e.g., Aladdin Scientific at $185.9/5 mg to $641.9/25 mg), and 97% from CymitQuimica (€246/5 mg to €622/25 mg) . Biosynth offers the compound at $1,052.50/50 mg and $1,465.00/100 mg with a 4–6 week lead time for non-stock orders . In contrast, the structurally related but distinct thioacid impurity (CAS 80474-45-9) is available from USP at $543.75/25 mg, and the fluticasone furoate sulfenic acid impurity (CAS 948566-11-8) is offered at comparable pricing but serves a different analytical purpose . Selection among vendors should be based on the required purity grade, batch-specific Certificate of Analysis (including HPLC chromatogram, NMR, and MS data), and availability of regulatory documentation (e.g., USP Certificate or Product Information Sheet).

reference standard procurement purity specification analytical standard vendor comparison

Storage and Handling Requirements: Hygroscopic Nature and Low-Temperature Storage Under Inert Atmosphere Differentiate This Sulfenic Acid from More Stable Fluticasone-Related Compounds

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is explicitly classified as hygroscopic and requires storage at −20°C under an inert atmosphere to prevent degradation . USP specifies storage at −10 to −25°C for the PAI-grade material . This handling requirement is more stringent than that of the parent drug fluticasone propionate, which is stored at controlled room temperature (not exceeding 30°C) in tight, light-resistant containers [1]. The thioacid impurity (CAS 80474-45-9) has a storage temperature of 2–8°C (refrigerated), while EP Impurity A (17β-carboxylic acid, CAS 65429-42-7) is also stored at 2–8°C [2]. The requirement for sub-freezer storage (−20°C) and inert atmosphere handling for CAS 948566-12-9 reflects the inherent reactivity of the sulfenic acid (–S–OH) functional group, which is susceptible to oxidation and moisture-induced disproportionation . Laboratories must plan for appropriate cold-chain logistics and desiccated storage infrastructure when procuring this reference standard.

hygroscopic storage stability inert atmosphere reference standard handling

Validated Application Scenarios for Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9) in Pharmaceutical Analytical Development and Quality Control


USP System Suitability Testing for Fluticasone Propionate Drug Substance Release

In USP compendial testing, the System Suitability Mixture includes Related Compound A as one of the critical resolution markers. The authentic CAS 948566-12-9 reference standard is used to spike fluticasone propionate at the 0.2% threshold level, verifying that the HPLC system can detect and resolve this impurity at RRT 0.5 with adequate sensitivity (UV 239 nm) prior to batch release testing [1]. The resolution between Related Compound B (RRT 0.75) and Related Compound C (RRT 0.8) must be NLT 0.6, and between Related Compound D (RRT 0.95) and fluticasone propionate NLT 1.5; the early elution of Related Compound A at RRT 0.5 ensures it does not interfere with these critical pairs while confirming overall gradient performance [2].

Method Validation (AMV) and ANDA Regulatory Submission for Generic Fluticasone Propionate Products

During analytical method validation per ICH Q2(R1) guidelines, CAS 948566-12-9 is used as the certified reference material for specificity, linearity, accuracy (recovery), LOD/LOQ determination, and robustness testing of the Related Compound A impurity method [1]. The validated method must demonstrate accurate quantification at the 0.2% acceptance limit with a reporting threshold of 0.05% (as per USP total impurities calculation criteria) [2]. This compound also serves as the reference standard for spiking studies during forced degradation (stress testing) to confirm that the analytical method is stability-indicating and can resolve degradation products from the parent drug and from process impurities .

Process Development and Impurity Fate/Purge Studies in Fluticasone Propionate API Manufacturing

In API process R&D, CAS 948566-12-9 is employed as an authentic marker for spiking experiments to demonstrate depletion of the sulfenic acid impurity during recrystallization and purification steps. As cited in CN101659688A, crude fluticasone propionate contains Impurity B among other related substances; after dioxane recrystallization, the total impurity profile improves substantially, with Impurity B being reduced to below 0.2% [1]. Quantifying this depletion requires the authentic reference standard for accurate relative response factor (RRF) determination and mass balance calculations, enabling process engineers to establish critical process parameters that ensure the final API meets both USP (NMT 0.2%) and EP (NMT 0.2%) specifications [2].

Stability-Indicating Method Development and ICH Stability Study Support

Under ICH Q1A(R2) stability conditions, fluticasone propionate drug substance and drug product may generate degradation products that co-elute with or are identical to the process impurity Related Compound A. The CAS 948566-12-9 reference standard is used to identify and quantify this impurity in stability samples, distinguishing genuine degradation from process-related carryover [1]. USP PAI-grade material is specifically intended for recording retention times and spectra, determining relative response factors, and identifying unknown impurities formed during ICH stability conditions [2]. Correct quantitation at each stability time point ensures that the impurity remains within the 0.2% limit throughout the product shelf life and supports shelf-life specification setting in regulatory dossiers .

Quote Request

Request a Quote for Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.